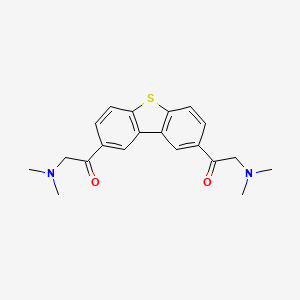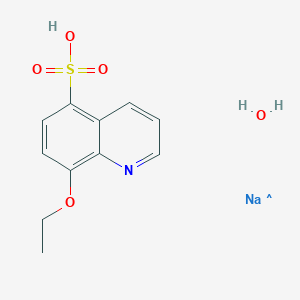
Hexyl(triphenyl)phosphanium;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(triphenyl)phosphanium;hydroiodide is an organophosphorus compound that features a hexyl group attached to a triphenylphosphine moiety, with a hydroiodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl(triphenyl)phosphanium;hydroiodide typically involves the reaction of triphenylphosphine with hexyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often performed in an inert atmosphere to avoid oxidation. The general reaction scheme is as follows:
P(C6H5)3+C6H13I→[C6H13P(C6H5)3]+I−
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexyl(triphenyl)phosphanium;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form Hexyl(triphenyl)phosphine oxide.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Oxidation: Hexyl(triphenyl)phosphine oxide.
Substitution: Various substituted phosphonium salts.
Reduction: Hexyl(triphenyl)phosphine.
Scientific Research Applications
Hexyl(triphenyl)phosphanium;hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound has been studied for its potential use in targeting specific biological pathways due to its ability to interact with cellular components.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of various organophosphorus compounds that have applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of Hexyl(triphenyl)phosphanium;hydroiodide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can target specific enzymes and proteins, leading to the inhibition of key metabolic pathways. In cancer cells, it induces apoptosis by activating caspases and other pro-apoptotic factors.
Comparison with Similar Compounds
Hexyl(triphenyl)phosphanium;hydroiodide can be compared with other similar compounds such as:
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Hexylphosphine: Another organophosphorus compound with a hexyl group.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Uniqueness: this compound is unique due to its combination of a hexyl group and a triphenylphosphine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H29IP+ |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
hexyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C24H28P.HI/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1; |
InChI Key |
NSQDXDMFAYCVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


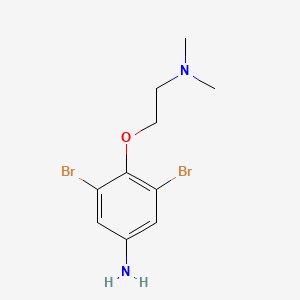
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)
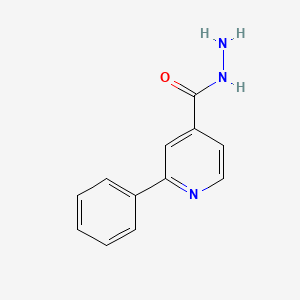

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)
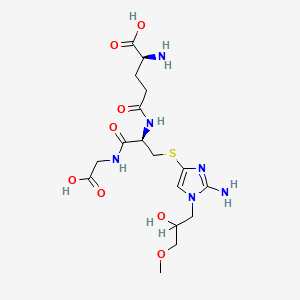
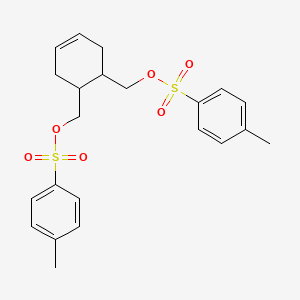
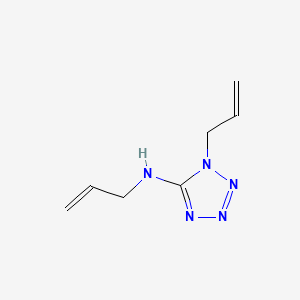
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
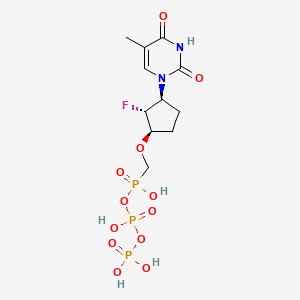
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
